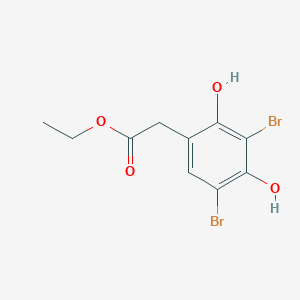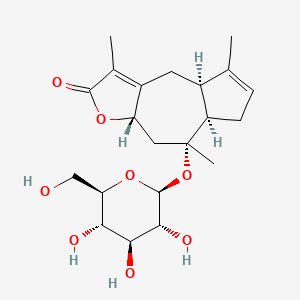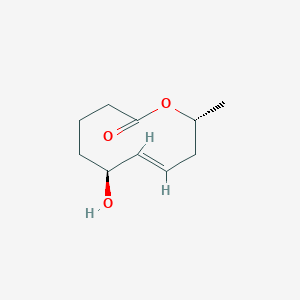
Stagonolide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stagonolide F is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Applications De Recherche Scientifique
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide F, along with other stagonolides, has been studied for its phytotoxic properties. Stagonospora cirsii, a fungal pathogen, produces stagonolides, which have been proposed as potential mycoherbicides for controlling weeds like Cirsium arvense. The production of these metabolites in both liquid and solid cultures by the fungus shows promise for their use in weed management. However, while stagonolide F exhibits certain phytotoxic activities, it is notably less toxic compared to other stagonolides like stagonolide H, which shows higher selectivity and effectiveness in inhibiting weed growth (Evidente et al., 2008).
Antifungal, Antibacterial, and Cytotoxic Activities
Stagonolide F has also been recognized for its antifungal, antibacterial, and cytotoxic properties. The synthetic production of stagonolide F has opened avenues for exploring its biological activities. Its potent activities against various strains make it a candidate for further research in pharmaceutical and biocontrol applications (Perepogu et al., 2009).
Synthesis and Structural Studies
Significant research has gone into the synthesis of stagonolide F. Various approaches, including ring-closing metathesis and asymmetric synthesis, have been employed to create this compound. These synthetic strategies are crucial for understanding the structural and functional aspects of stagonolide F, which are essential for its potential applications in various fields. The synthesis processes highlight the compound's complexity and the advancements in organic chemistry techniques (Chinnababu et al., 2014).
Propriétés
Nom du produit |
Stagonolide F |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2R,4E,6S)-6-hydroxy-2-methyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O3/c1-8-4-2-5-9(11)6-3-7-10(12)13-8/h2,5,8-9,11H,3-4,6-7H2,1H3/b5-2+/t8-,9-/m1/s1 |
Clé InChI |
VKDMNNPYTXNZQZ-YQRQKROXSA-N |
SMILES isomérique |
C[C@@H]1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES canonique |
CC1CC=CC(CCCC(=O)O1)O |
Synonymes |
5-hydroxy-9-methyl-6-nonen-9-olide stagonolide F stagonolide-F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



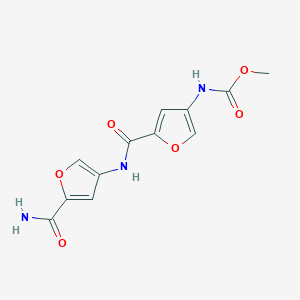
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
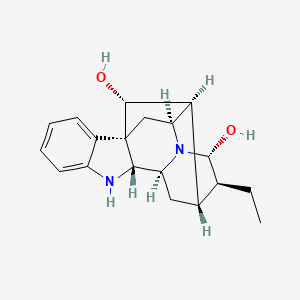
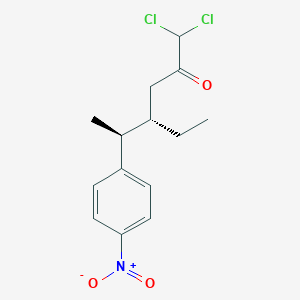
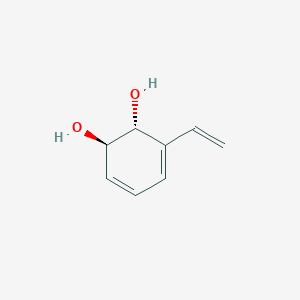
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
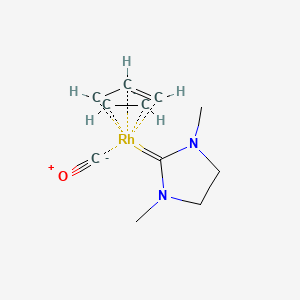
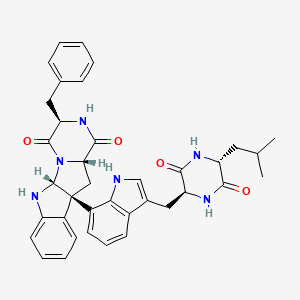
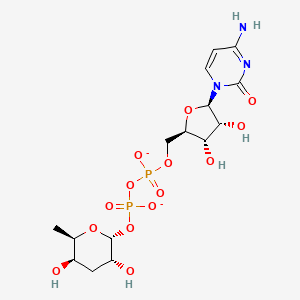
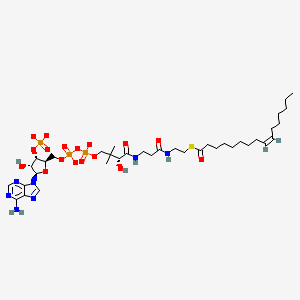
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
